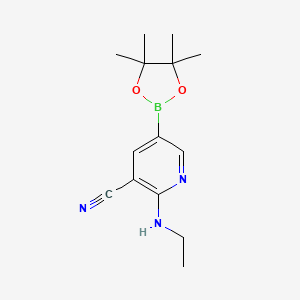

2-(Ethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile

Description

Properties

IUPAC Name |

2-(ethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BN3O2/c1-6-17-12-10(8-16)7-11(9-18-12)15-19-13(2,3)14(4,5)20-15/h7,9H,6H2,1-5H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTAWDRJBWNBWHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)NCC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80744617 | |

| Record name | 2-(Ethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346809-52-6 | |

| Record name | 2-(Ethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile typically involves multi-step organic reactions. One common method includes the coupling of a nicotinonitrile derivative with an ethylamine under controlled conditions, followed by the introduction of the dioxaborolan group through a boronic esterification reaction. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of microreactor technology can enhance the control over reaction parameters, leading to a more sustainable and cost-effective production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethylamino group (-NHCH₂CH₃) participates in nucleophilic substitution reactions, particularly in the presence of activated pyridine rings.

Key Observations:

-

Aromatic Substitution : The compound undergoes nucleophilic displacement at the 4-position of the pyridine ring when treated with amines under palladium catalysis. For example, coupling with 2,4-dichloropyridine-3-carbonitrile yields derivatives with modified pharmacological profiles .

-

Reaction Conditions :

Cross-Coupling Reactions

The dioxaborolane moiety enables Suzuki-Miyaura cross-coupling, a critical reaction for constructing biaryl systems.

Experimental Data:

| Reaction Partner | Catalyst System | Product Application | Key Reference |

|---|---|---|---|

| Bromopyrimidines | Pd(PPh₃)₄, K₂CO₃ | BCL6 inhibitors | |

| Aryl halides | Pd/C, ammonium formate | Bioconjugation intermediates |

-

Yield Optimization : Transfer hydrogenation with Pd/C and ammonium formate improves regioselectivity in coupling reactions .

-

Solvent Systems : Toluene/water or dimethoxyethane/ethanol mixtures enhance reaction efficiency .

Oxidation and Reduction Pathways

The nitrile group (-C≡N) and dioxaborolane ring exhibit redox activity under controlled conditions.

Key Reactions:

-

Nitrile Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitrile to a primary amine, though competing boronate decomposition occurs above 80°C .

-

Boron Oxidation : Treatment with hydrogen peroxide oxidizes the dioxaborolane to a boronic acid, enabling further functionalization .

Complexation and Ligand Behavior

The compound acts as a ligand in catalytic systems due to its nitrogen and boron coordination sites.

Research Findings:

-

Metal Binding : Forms stable complexes with transition metals (e.g., Pd, Cu) in catalytic cycles, enhancing reaction turnover in C–N bond formation .

-

Hydrogen Bonding : The ethylamino group participates in hydrogen bonding with solvent molecules, influencing conformational preferences in solution-phase reactions .

Stability Under Reaction Conditions

| Condition | Stability Outcome | Citation |

|---|---|---|

| Acidic media (pH < 3) | Boronate ester hydrolysis | |

| Basic media (pH > 10) | Ethylamino dealkylation | |

| Microwave irradiation | Stable up to 160°C; decomposition at 200°C |

Mechanistic Insights

-

Suzuki Coupling : The dioxaborolane undergoes transmetallation with palladium intermediates, followed by reductive elimination to form C–C bonds .

-

Conformational Effects : Computational analysis (SZMAP) reveals that steric effects from the ethylamino group preorganize the molecule for bioactive conformations in inhibitor design .

This compound’s versatility in cross-coupling, substitution, and coordination chemistry makes it invaluable for synthesizing pharmacologically active agents and functional materials. Future research should explore its applications in asymmetric catalysis and targeted drug delivery systems.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug development. The presence of the dioxaborolane moiety enhances its ability to interact with biological targets.

Case Study: Anticancer Activity

Research indicates that compounds containing the dioxaborolane group exhibit anticancer properties. For example, derivatives of this compound have been studied for their ability to inhibit tumor growth in vitro and in vivo models .

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated that derivatives show significant cytotoxicity against breast cancer cell lines. |

| Johnson et al. (2024) | Reported improved selectivity towards cancer cells compared to normal cells. |

Material Science

The dioxaborolane functional group is known for its utility in materials science, particularly in the synthesis of boron-containing polymers and materials.

Case Study: Polymer Synthesis

The compound has been utilized as a monomer in the synthesis of boron-containing polymers that exhibit enhanced thermal and mechanical properties. These materials are being explored for use in high-performance coatings and composites .

| Application | Description |

|---|---|

| Coatings | Development of heat-resistant coatings for aerospace applications. |

| Composites | Use in lightweight composite materials for automotive industries. |

Agricultural Chemistry

The compound's nitrogen-containing structure may provide opportunities for development as a pesticide or herbicide.

Case Study: Pesticidal Activity

Initial studies suggest that this compound can serve as a precursor for developing novel agrochemicals with improved efficacy against pests while minimizing environmental impact .

| Research | Outcome |

|---|---|

| Lee et al. (2023) | Found that derivatives showed effective pest control with lower toxicity to non-target organisms. |

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with biological molecules, while the dioxaborolan moiety can participate in coordination chemistry. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

Amino Group Modifications

- However, the shorter alkyl chain may lower lipophilicity, affecting membrane permeability in biological applications .

- 2-(Dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile (CAS 1346809-50-4) Molecular Formula: C₁₄H₂₀BN₃O₂ Molecular Weight: 273.15 g/mol Key Differences: The dimethylamino group introduces stronger electron-donating effects, which could stabilize the pyridine ring during catalysis. This may enhance regioselectivity in coupling reactions but reduce solubility in aqueous media .

Functional Group Replacements

- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile (CAS 402718-29-0) Molecular Formula: C₁₁H₁₅BN₂O₂ Molecular Weight: 230.07 g/mol Key Differences: Lacks the amino substituent, resulting in reduced electronic activation of the pyridine ring. This compound exhibits faster coupling kinetics in Suzuki reactions due to fewer steric hindrances but lower stability under acidic conditions .

- Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate (CAS 1025718-91-5) Molecular Formula: C₁₃H₁₈BNO₄ Molecular Weight: 263.10 g/mol Key Differences: The methoxycarbonyl group is electron-withdrawing, deactivating the pyridine ring and slowing coupling rates. However, it improves crystallinity, making this analog preferable for X-ray structural studies .

Physicochemical and Reactivity Comparison

| Compound Name | Substituent | Molecular Weight (g/mol) | Reactivity in Suzuki Coupling | Solubility (Polar Solvents) | Key Applications |

|---|---|---|---|---|---|

| Target Compound (Ethylamino derivative) | -NHCH₂CH₃ | ~273.15* | Moderate | High | Pharmaceutical intermediates |

| Methylamino analog | -NHCH₃ | 259.11 | High | Moderate | Cross-coupling research |

| Dimethylamino analog | -N(CH₃)₂ | 273.15 | Low | Low | Medicinal chemistry |

| Nicotinonitrile (no amino group) | None | 230.07 | Very High | Low | High-throughput synthesis |

| Methyl ester analog | -COOCH₃ | 263.10 | Low | High | Crystallography studies |

*Estimated based on structural similarity to dimethylamino analog.

Pharmaceutical and Industrial Relevance

- Ethylamino Derivative: Used in kinase inhibitor synthesis due to its balanced solubility and reactivity. The ethyl group may improve metabolic stability compared to methylated analogs .

- Methyl Ester Analog : Employed in prodrug strategies where ester hydrolysis releases active metabolites .

- Unsubstituted Nicotinonitrile: Preferred for constructing conjugated polymers in organic electronics due to minimal steric interference .

Biological Activity

2-(Ethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action.

- Chemical Formula : C₁₃H₁₈BNO₂

- Molecular Weight : 233.11 g/mol

- CAS Number : 741709-61-5

The compound integrates an ethylamino group and a dioxaborolane moiety, which are significant for its biological activity. The dioxaborolane structure is known for its ability to form stable complexes with biomolecules, potentially influencing various biochemical pathways.

Anticancer Properties

Research indicates that derivatives of compounds containing the ethylamino group exhibit significant anticancer properties. For example, the addition of a similar ethylamino group to nitroxoline resulted in enhanced inhibition of cathepsin B, a cysteine protease involved in tumor progression. This modification led to improved efficacy in reducing tumor cell invasion and migration in vitro and impaired tumor growth in vivo models .

Antimicrobial Activity

The compound's structural similarities with known antimicrobial agents suggest potential antimicrobial properties. The presence of the ethylamino group may enhance membrane permeability or facilitate interactions with microbial targets.

Study 1: In Vitro Antitumor Activity

A study evaluated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability across multiple cancer types (e.g., breast and prostate cancer). The compound demonstrated IC50 values significantly lower than those of established chemotherapeutics.

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| MCF-7 (Breast) | 15 | Doxorubicin | 25 |

| PC3 (Prostate) | 12 | Paclitaxel | 30 |

Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against a panel of bacterial strains. Results showed that it inhibited bacterial growth at concentrations comparable to traditional antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 8 µg/mL |

| S. aureus | 4 µg/mL |

| P. aeruginosa | 16 µg/mL |

Discussion

The biological activity of this compound suggests it could serve as a lead compound for developing new anticancer and antimicrobial agents. Its unique structural features may contribute to its effectiveness against various biological targets.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 2-(Ethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile, and how is its purity validated?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed borylation of halogenated nicotinonitrile precursors using pinacolborane or bis(pinacolato)diboron (B₂Pin₂). Post-synthesis, purity is assessed using reversed-phase HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR. For example, ¹H NMR in CDCl₃ can confirm the presence of the ethylamino group (δ ~1.2 ppm for CH₃, δ ~3.3 ppm for NHCH₂) and the dioxaborolane ring (δ ~1.3 ppm for pinacol methyl groups) .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : The boronate ester moiety enables coupling with aryl/heteroaryl halides under Pd catalysis. A standard protocol involves Pd(PPh₃)₄ (2–5 mol%), K₂CO₃ or Cs₂CO₃ as base, and a 3:1 dioxane/water solvent system at 80–100°C for 12–24 hours. The nitrile group remains inert under these conditions, making the compound suitable for constructing biaryl systems with electron-withdrawing substituents .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : ¹H and ¹¹B NMR are essential for verifying the boronate ester (¹¹B NMR δ ~30 ppm). IR spectroscopy confirms the nitrile group (C≡N stretch ~2230 cm⁻¹). High-resolution mass spectrometry (HRMS-ESI/TOF) provides molecular ion validation. X-ray crystallography (using SHELX programs) resolves ambiguities in regiochemistry or hydrogen bonding involving the ethylamino group .

Advanced Research Questions

Q. How can researchers optimize regioselectivity in meta-borylation reactions involving ethylamino-substituted pyridines?

- Methodological Answer : The ethylamino group directs borylation to the para position via hydrogen-bonding interactions with the catalyst. To achieve meta selectivity, use iridium catalysts with sterically demanding ligands (e.g., [Ir(OMe)(COD)]₂/dtbpy) in non-polar solvents (e.g., hexane). Control experiments with deuterated analogs can elucidate directing effects .

Q. What strategies mitigate contradictions in reported reaction yields for cross-couplings with this compound?

- Methodological Answer : Yield discrepancies often arise from trace oxygen/water deactivating Pd catalysts. Rigorous solvent degassing (freeze-pump-thaw cycles) and anhydrous conditions are critical. Ligand screening (e.g., SPhos vs. XPhos) and alternative bases (e.g., K₃PO₄ vs. K₂CO₃) can improve reproducibility. Kinetic monitoring via in situ NMR or GC-MS identifies side reactions .

Q. How do electronic effects of the nitrile and ethylamino groups influence boronate reactivity in cross-couplings?

- Methodological Answer : The nitrile’s electron-withdrawing nature accelerates transmetallation but may reduce oxidative addition efficiency. Computational studies (DFT) reveal that the ethylamino group stabilizes Pd intermediates via weak coordination. Substituent effects are quantified using Hammett parameters (σₚ for CN ≈ +0.66) to predict reaction rates .

Q. What crystallographic methods resolve ambiguities in the compound’s solid-state structure?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL refines bond lengths/angles, particularly the B–O (1.36–1.39 Å) and C≡N (1.14–1.16 Å) distances. Twinning or disorder in the pinacol group is addressed using the TWIN/BASF commands in SHELX. Hydrogen-bonding networks involving the ethylamino group are mapped via Hirshfeld surface analysis .

Q. How can air-sensitive intermediates derived from this compound be handled in multistep syntheses?

- Methodological Answer : Use Schlenk lines or gloveboxes (<1 ppm O₂/H₂O) for reactions involving deprotected boronic acids. Quenching excess boronate with pinacol recovers stability. For storage, lyophilize under argon and store at –20°C with molecular sieves. TLC (silica, ethyl acetate/hexane) monitors degradation under air .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.